Dimethyl aspartic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1115-22-6 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
AXWJKQDGIVWVEW-UHFFFAOYSA-N |
SMILES |
CN(C)C(CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)C(CC(=O)O)C(=O)O |
Synonyms |
DIMETHYL ASPARTIC ACID |
Origin of Product |
United States |
Historical Context and Evolution of Aspartic Acid Derivatives in Chemical Sciences
The journey of dimethyl aspartic acid and its related derivatives is intrinsically linked to the broader history of amino acid chemistry. Aspartic acid itself was first isolated in 1827 by Auguste-Arthur Plisson and Étienne-Ossian Henry from asparagine, which had been obtained from asparagus juice. mdpi.com This discovery laid the groundwork for future investigations into its chemical modifications.
The evolution toward specific dimethylated derivatives was propelled by the need to control the reactivity of aspartic acid's multiple functional groups. Early forays into this area included the esterification of the carboxylic acid groups. A notable method from the mid-20th century involved the reaction of primary amines with dialkyl esters of maleic acid to produce N-substituted aspartic acid esters. google.com This approach highlighted the early interest in modifying the structure of aspartic acid to create new chemical entities. A common and straightforward method for creating the dimethyl ester involves treating L-aspartic acid with methanol (B129727) and thionyl chloride, a process that yields dimethyl L-aspartate hydrochloride efficiently. researchgate.net
The development of protecting group chemistry was a watershed moment, enabling chemists to selectively modify one part of the amino acid while leaving others untouched. nih.gov Esterification, creating derivatives like L-aspartic acid dimethyl ester , became a crucial strategy to protect the two carboxylic acid groups, thereby facilitating controlled peptide bond formation at the amino group. chemimpex.comspringerprofessional.de
Concurrently, methods for N-alkylation were being refined, allowing for the synthesis of compounds like N,N-dimethyl-L-aspartic acid . The Eschweiler-Clarke reaction, a classic method for amine methylation, provided a pathway to such derivatives. researchgate.net More recent innovations have focused on greener and more efficient methods, for example, using dimethyl carbonate with an acid system for N-methylation and N,O-dimethylation of amino acids. google.com
The synthesis of C-alkylated derivatives such as β,β-dimethylaspartic acid is a more modern development. This became feasible with the advent of sterically bulky N-protecting groups, like the 9-phenylfluorenyl (PhFl) group. This large group effectively shields the α-carbon and the nitrogen, preventing unwanted reactions and allowing strong bases to selectively deprotonate the β-carbon for subsequent alkylation, a critical step in creating these highly tailored building blocks. nih.gov
Significance of Dimethyl Aspartic Acid in Contemporary Organic and Bio Organic Chemistry
The various forms of dimethyl aspartic acid have carved out significant niches in modern chemical research due to their distinct properties and applications. The specific placement of the methyl groups—on the carboxyl groups, the nitrogen atom, or the β-carbon—imparts unique characteristics to each molecule.
L-Aspartic Acid Dimethyl Ester (AspOMe)
This derivative is arguably the most widely used in synthesis. As a stable, often crystalline solid (typically as the hydrochloride salt), it serves as a versatile building block for more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comthermofisher.comscientificlabs.co.uk Its utility is prominent in peptide synthesis, where the ester groups act as effective protection for the side chain and C-terminus carboxylates. chemimpex.comsigmaaldrich.com
A particularly significant area of its application is in fundamental physical organic chemistry. Unlike its parent amino acid, L-aspartic acid dimethyl ester does not form a zwitterion and is readily soluble in many organic solvents. acs.orgnih.gov This solubility allows for detailed conformational analysis using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. acs.orgnih.govrsc.org Such studies provide invaluable insights into the subtle interplay of steric and electronic effects that govern the molecule's preferred three-dimensional shape, which is crucial for understanding molecular interactions in biological systems. acs.orgnih.gov
N,N-Dimethylaspartic Acid
The N,N-dimethylated version of aspartic acid is of significant interest in medicinal chemistry and materials science. For instance, series of N,N-dimethylamino acid esters have been synthesized to investigate their potential as transdermal permeation enhancers. nih.gov The structure of N,N-dimethylaspartic acid also serves as a scaffold for designing peptidomimetics and ligands intended to interact with biological targets. nih.gov Its structural relation to N-methyl-D-aspartic acid (NMDA), a key neurotransmitter receptor agonist, makes it and its derivatives relevant in the study of neurological pathways, although it does not have the same biological activity. nih.govwikipedia.org
β,β-Dimethylaspartic Acid
The introduction of a gem-dimethyl group at the β-position of the aspartic acid backbone has profound implications for its use in bio-organic chemistry. These derivatives are primarily employed in the synthesis of peptidomimetics—molecules designed to mimic the structure and function of natural peptides. nih.gov The steric bulk of the dimethyl group restricts the conformational freedom of the peptide backbone, often forcing it to adopt specific secondary structures like β-turns. nih.gov Furthermore, this structural feature enhances the metabolic stability of the resulting peptide by sterically hindering the approach of proteolytic enzymes that would normally degrade the peptide chain. This increased stability is a highly sought-after property in the design of peptide-based drugs. nih.gov
Table 1: Physicochemical Properties of this compound Derivatives
| Property | L-Aspartic Acid Dimethyl Ester Hydrochloride sigmaaldrich.com | N,N-Dimethyl-L-aspartic Acid nih.gov |
|---|---|---|
| IUPAC Name | dimethyl (2S)-2-aminobutanedioate;hydrochloride | (2S)-2-(dimethylamino)butanedioic acid |
| CAS Number | 32213-95-9 | 1115-22-6 |
| Molecular Formula | C₆H₁₂ClNO₄ | C₆H₁₁NO₄ |
| Molecular Weight | 197.62 g/mol | 161.16 g/mol |
| Appearance | White to off-white crystalline powder | Solid |
| Melting Point | 115-117 °C (lit.) | Not available |
| Solubility | Soluble in water and methanol (B129727) scientificlabs.co.uk | Not available |
Scope and Rationale of Current Research Directions on Dimethyl Aspartic Acid
Esterification Strategies for Aspartic Acid Dimethyl Esters
The conversion of aspartic acid to its dimethyl ester is a fundamental transformation. The presence of two carboxylic acid groups and an amino group requires carefully chosen conditions to achieve high yields and selectivity.
Direct esterification, often following the principles of Fischer-Speier esterification, is the most straightforward approach. This typically involves reacting aspartic acid with an excess of methanol in the presence of a strong acid catalyst.
One common method utilizes hydrochloric acid (HCl) as the catalyst. L-aspartic acid is treated with methanol and hydrochloric acid, leading to the formation of L-aspartic acid dimethyl ester hydrochloride. prepchem.comgoogle.com The reaction proceeds by protonation of the carboxylic acid groups, rendering them more electrophilic and susceptible to nucleophilic attack by methanol. The process often involves heating the mixture to drive the reaction to completion. google.com Thionyl chloride (SOCl₂) is another effective reagent for this transformation. wikipedia.orggoogle.com When added to a mixture of an amino acid and an alcohol like methanol, it reacts to form the corresponding ester hydrochloride. google.comgoogle.com This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are easily removed from the reaction mixture. masterorganicchemistry.com The reaction can be controlled by adding the thionyl chloride continuously or intermittently to the amino acid-methanol mixture at temperatures between 20°C and 60°C. google.com
| Starting Material | Reagents | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|
| L-Aspartic Acid (133.1 g) | Methanol (133.1 g), Hydrochloric Acid (64 g) | L-Aspartic Acid Dimethyl Ester Hydrochloride | 78.4% | 96.5% | prepchem.com |
To overcome challenges associated with direct esterification, such as side reactions or the need for harsh conditions, modified protocols have been developed. These methods often provide milder reaction conditions and can be compatible with more sensitive substrates.
One such modification is the Steglich esterification, which employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). researchgate.net This method allows for the esterification to occur under mild, often room-temperature, conditions. However, when applied to N-protected aspartic acid, this method can sometimes lead to racemization. acs.org
Another strategy involves the azeotropic removal of water to drive the esterification equilibrium towards the product. For instance, in the preparation of dibenzyl aspartate, a related diester, the reaction is performed in benzyl (B1604629) alcohol with p-toluenesulfonic acid as a catalyst, and water is removed using a Dean-Stark trap with a solvent like cyclohexane. acs.org This principle can be adapted for the synthesis of dimethyl esters.
For peptide synthesis on a solid support, a Lewis acid-based strategy allows for the selective deprotection and subsequent modification of aspartic acid residues. The side-chain tert-butyl ester of an aspartic acid within a peptide can be removed using iron(III) chloride (FeCl₃). The newly freed carboxylic acid can then be esterified on-resin using a coupling agent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and the corresponding alcohol. acs.org
Asymmetric Synthesis Approaches to Enantiopure Dimethyl Aspartate Derivatives
The creation of enantiomerically pure aspartic acid derivatives is crucial for their application in chiral drugs and materials. Asymmetric synthesis aims to selectively produce one enantiomer, avoiding the need for resolving racemic mixtures.
A powerful strategy for asymmetric synthesis is the hydroamination of α,β-unsaturated diesters, such as dimethyl fumarate (B1241708) or dimethyl maleate. nih.govgoogle.com This approach involves the addition of an amine across the carbon-carbon double bond, creating two new chiral centers. The key to this method is the use of a chiral catalyst to control the stereochemical outcome.
Transition-metal catalysis, particularly with copper and rhodium, has proven effective for these transformations. Copper-hydride (CuH) catalyzed hydroamination can be used for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated esters. nih.gov By selecting an appropriate chiral ligand, the hydrocupration can be directed to the β-position of a cinnamic acid derivative, which then reacts with an electrophilic aminating agent to yield the enantioenriched β-amino acid product. nih.gov This strategy provides a unified approach for the synthesis of various chiral β-amino acids and their derivatives with high regio- and enantiocontrol. chinesechemsoc.org
Similarly, rhodium-based catalysts have been developed for asymmetric C-H amination. nih.govacs.org While often applied to C(sp³)–H bonds, the principles of using chiral rhodium complexes can be extended to the hydroamination of activated alkenes. For example, rhodium-catalyzed asymmetric hydroamination of allylamines using chiral BIPHEP-type ligands yields enantioenriched 1,2-diamines with excellent enantioselectivities. nih.gov
| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Cu/Chiral Bisphosphine Ligand | α,β-Unsaturated Esters | β-Amino Acid Derivatives | High | chinesechemsoc.org |
| Cu/(R,R)-QuinoxP* | α,β-Unsaturated Esters | β-Silyl-α-amino Acid Derivatives | up to 97:3 er | acs.org |
| Dirhodium(II) Metallopeptides | Benzylic C-H Bonds | Benzylic Amines | up to 95.5:4.5 er | nih.gov |
| Pd/(R)-DTBM-SegPHOS | Allylic Acetates | γ-Amino Esters | up to 99% | organic-chemistry.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exceptional levels of enantio- and regioselectivity.
Carbon-nitrogen (C-N) lyases are powerful biocatalysts for the asymmetric synthesis of amino acids. d-nb.info These enzymes catalyze the reversible addition of an amine to a carbon-carbon double bond. While wild-type enzymes like aspartase are highly specific for adding ammonia (B1221849) to fumaric acid to produce L-aspartic acid, protein engineering has dramatically expanded their utility. researchgate.netresearchgate.net
Engineered variants of enzymes such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase and methylaspartate ammonia lyase (MAL) have been developed to accept a wide range of non-native substrates. d-nb.infoscispace.com For example, structure-guided mutagenesis of EDDS lyase from Chelativorans sp. BNC1 resulted in a variant with a 1140-fold increase in activity for the selective hydroamination of fumarate, enabling the synthesis of precursors to important artificial sweeteners. nih.govnih.gov These engineered C-N lyases can efficiently catalyze the addition of various challenging amines—including arylalkylamines and cycloalkylamines—to fumarate, producing a diverse array of N-substituted L-aspartic acid derivatives with excellent isolated yields and enantiopurity often exceeding 99% ee. scispace.comresearchgate.netrug.nlacs.org
This biocatalytic methodology provides a step-economic and sustainable route to valuable chiral building blocks that are difficult to prepare using conventional chemical methods. nih.govscispace.com Furthermore, engineered Phenylalanine Ammonia-Lyases (PALs) have also been successfully applied to the hydroamination of fumaric acid derivatives to produce protected L-aspartic acid on a preparative scale. nih.gov
| Enzyme (Variant) | Substrates | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Engineered EDDS Lyase (D290M/Y320M) | Fumarate, N-(3,3-dimethylbutyl)amine | N-(3,3-dimethylbutyl)-L-aspartic acid | >99% | nih.govnih.gov |
| EDDS Lyase (Wild Type) | Fumarate, Cycloalkylamines | N-cycloalkyl-L-aspartic acids | >99% | scispace.com |
| EDDS Lyase (Wild Type) | Fumarate, Arylamines/Arylhydrazines | N-arylated L-aspartic acids | >99% | acs.org |
| Engineered Phenylalanine Ammonia-Lyase (PbPAL) | Amide/Ester-containing Fumaric Acid Derivatives | tert-butyl protected L-aspartic acid | High | nih.gov |
| MAL-L384A | Dimethyl 2-substituted Fumarates, Ammonia | 3-Substituted Aspartate Analogues | >99% | nih.gov |
Biochemical and Biological Research Applications of Dimethyl Aspartic Acid Derivatives
Roles in Amino Acid Metabolism and Interconversions
The metabolism of amino acids is a complex network of interconnected pathways essential for cellular function. Derivatives of dimethyl aspartic acid are involved in several key metabolic processes, from their formation via transamination to their role as precursors and their eventual catabolism.
Transamination is a critical biochemical process that involves the transfer of an amino group from an amino acid to a keto-acid, facilitating the synthesis of non-essential amino acids and the degradation of excess amino acids. While direct transamination pathways involving this compound are not extensively documented, the metabolism of its parent compound, aspartic acid, is central to these pathways. Aspartate aminotransferase, a key enzyme in this process, catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate (B1630785). This reaction is fundamental to linking amino acid and carbohydrate metabolism.
D-aspartic acid, a related compound, serves as a crucial endogenous precursor for the biosynthesis of N-methyl-D-aspartate (NMDA). figshare.com This conversion is catalyzed by the enzyme D-aspartate N-methyltransferase, which utilizes S-adenosyl-L-methionine as a methyl group donor. nih.gov NMDA is a well-known selective agonist for the NMDA receptor, a key player in synaptic plasticity and neuronal communication. nih.gov The biosynthesis of NMDA from D-aspartate highlights a significant metabolic pathway where a D-amino acid is converted into a critical neuroactive compound. nih.govfrontiersin.org
The concentration of D-aspartic acid and its subsequent conversion to NMDA are found in various nervous and endocrine tissues, suggesting a role in the modulation of hormonal release. figshare.com For instance, elevated levels of D-aspartate have been shown to increase NMDA concentrations in the adenohypophysis, hypothalamus, and hippocampus. figshare.com
The primary enzyme responsible for the degradation of D-aspartic acid is D-aspartate oxidase (DDO). frontiersin.orgnih.gov This peroxisomal flavoenzyme catalyzes the oxidative deamination of D-aspartate to produce oxaloacetate, ammonia (B1221849), and hydrogen peroxide. nih.govhmdb.ca DDO exhibits high specificity for D-aspartate and is considered the main enzyme controlling its endogenous levels. nih.govnih.gov The expression and activity of DDO vary across different tissues and developmental stages. For example, in the central nervous system, D-aspartate levels are high during prenatal development and decrease after birth, which coincides with the postnatal increase in DDO expression. nih.gov This inverse relationship suggests that DDO plays a critical role in regulating the concentration of D-aspartate, preventing potential neurotoxic effects from its accumulation. frontiersin.org
Studies on mice lacking the gene for DDO (Ddo-/-) have shown a significant and persistent accumulation of D-aspartate in the brain, further confirming that DDO is the sole enzyme responsible for its degradation. frontiersin.org This accumulation also leads to increased levels of NMDA, as the precursor D-aspartate is more available for methylation. frontiersin.orgnih.gov
| Compound | Precursor(s) | Key Enzyme(s) in Catabolism | Catabolic Products |
| D-Aspartic Acid | L-Aspartate | D-aspartate oxidase (DDO) | Oxaloacetate, Ammonia, Hydrogen Peroxide |
| N-Methyl-D-aspartate (NMDA) | D-Aspartic Acid | Not well-defined | Not well-defined |
Enzyme-Substrate Interactions and Biocatalysis Studies
The interaction between enzymes and their substrates is fundamental to understanding biochemical reactions. Research on enzymes that interact with this compound derivatives provides valuable information on substrate specificity, reaction kinetics, and potential for biotransformation.
Enzyme specificity ensures that the correct biochemical reactions occur at the appropriate times and places. D-aspartate oxidase (DDO) demonstrates high substrate specificity for D-aspartate. nih.gov Kinetic studies of human DDO have revealed its efficiency in degrading D-aspartate, which is crucial for modulating the levels of this amino acid in vivo. nih.gov The enzyme's structure, particularly its active site, is adapted to bind D-aspartate preferentially over other amino acids, including its L-enantiomer. nih.gov
Similarly, D-aspartate N-methyltransferase (DDNMT), the enzyme that synthesizes NMDA from D-aspartate, is highly specific for its substrate. nih.gov This specificity ensures the controlled production of NMDA, a potent neuromodulator. nih.gov Kinetic analysis of these enzymes helps to quantify their efficiency and provides a basis for understanding how their activity is regulated in a physiological context. mdpi.com
| Enzyme | Substrate(s) | Product(s) | Key Kinetic Parameters |
| D-aspartate oxidase (DDO) | D-Aspartic Acid, O₂ | Oxaloacetate, NH₃, H₂O₂ | High affinity for D-Aspartate |
| D-aspartate N-methyltransferase (DDNMT) | D-Aspartic Acid, S-adenosyl-L-methionine | N-Methyl-D-aspartate (NMDA), S-adenosyl-L-homocysteine | Highly specific for D-Aspartate |
Enzymatic modification and biotransformation refer to the processes by which enzymes alter the structure of a substrate. The conversion of D-aspartic acid to NMDA by DDNMT is a prime example of enzymatic modification, specifically methylation. nih.gov This biotransformation is critical as it produces a compound with distinct biological activity.
While the degradation of D-aspartate by DDO is a key catabolic pathway, other potential biotransformations of this compound derivatives are less understood. Research into the broader enzymatic landscape that may interact with these compounds could reveal novel metabolic pathways and biologically active molecules. The study of proteolytic enzymes on N,N-dimethylated proteins indicates that methylation can alter the susceptibility of proteins to enzymatic cleavage, suggesting that dimethylation of amino acids could influence their metabolic fate. researchgate.net
Inhibitory Mechanisms of Dimethyl Aspartate Derivatives on Serine Proteases
The investigation into dimethyl aspartate derivatives as serine protease inhibitors is an area of active research, primarily centered on the design of synthetic compounds that can selectively target these enzymes. Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site, which plays a crucial role in peptide bond hydrolysis. The inhibitory mechanism of aspartic acid derivatives, including N-acyl-D-aspartate derivatives, often involves mimicking the natural substrate of the protease.
The design of these inhibitors typically incorporates a warhead that can react with the catalytic serine residue, leading to the formation of a stable covalent bond and, consequently, irreversible inhibition. Alternatively, some derivatives are designed as transition-state analogs, which bind tightly to the active site without forming a covalent bond, thereby competitively inhibiting the enzyme. The specificity of these inhibitors is determined by the side chains and other functional groups attached to the aspartic acid scaffold, which interact with the substrate-binding pockets of the target protease. While the potential for developing specific inhibitors based on a dimethyl aspartate framework exists, detailed studies on such specific derivatives are not extensively documented in publicly available research.
Neuroendocrine and Neurotransmitter System Research
This compound, particularly in the form of N-methyl-D-aspartate (NMDA), is a pivotal molecule in neuroendocrine and neurotransmitter research. Its applications stem from its role as a product of an endogenous enzymatic reaction and its potent activity at specific neurotransmitter receptors.
Investigation of D-Aspartate Methyltransferase (NMDA Synthetase) Activity
The enzyme D-aspartate methyltransferase, also referred to as NMDA synthetase, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to D-aspartate, resulting in the formation of N-methyl-D-aspartate (NMDA). The activity of this enzyme is a key area of investigation as it represents the endogenous pathway for the synthesis of a potent neuromodulator.
Research applications of this compound in this context involve using NMDA as a standard for quantifying the enzymatic activity. Assays are designed to measure the rate of NMDA production from D-aspartate in tissue homogenates or purified enzyme preparations. For instance, high-performance liquid chromatography (HPLC) methods have been developed to directly detect and quantify NMDA, allowing researchers to determine the kinetic properties of D-aspartate methyltransferase and to screen for potential inhibitors or activators of the enzyme. These studies are crucial for understanding the regulation of endogenous NMDA levels in various physiological and pathological conditions.
Modulation of Hypothalamic-Pituitary-Gonadal (HPG) Axis Components
N-methyl-D-aspartate plays a significant role in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function. Research has demonstrated that NMDA can stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. nih.govnih.govoup.com This stimulation of GnRH neurons appears to be a direct effect mediated by NMDA receptors expressed on these cells. nih.gov
The pulsatile release of GnRH is critical for the subsequent secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Studies in various animal models have shown that administration of NMDA can lead to an increase in the plasma levels of LH and, to a lesser extent, FSH. elsevierpure.comoup.com This effect is mediated by the increased GnRH release, which then acts on the pituitary gonadotrophs. The stimulatory effect of NMDA on the HPG axis highlights its role as a key excitatory signal in the central regulation of reproduction.
| Study Focus | Model System | Effect of NMDA Administration | Reference |
| GnRH Release | Hypothalamic GnRH neuronal cell line (GT1-1) | Increased GnRH pulse amplitude | nih.gov |
| GnRH Gene Expression | Male mice | Decrease in cytoplasmic GnRH mRNA | nih.gov |
| Pulsatile LH and FSH Secretion | Adult female rats | Suppression of LH pulse frequency and amplitude; suppression of FSH pulse amplitude | elsevierpure.com |
| LH and FSH Secretion | Prepubertal and peripubertal male rats | Increased serum LH levels; no significant effect on FSH levels | oup.com |
Interactions with Neurotransmitter Receptors (e.g., NMDA Receptors)
The most well-characterized biological activity of N-methyl-D-aspartate is its specific and potent agonism at the NMDA subtype of ionotropic glutamate receptors. NMDA receptors are ligand-gated ion channels that are fundamental to excitatory synaptic transmission, synaptic plasticity, learning, and memory.
The binding of NMDA (along with a co-agonist like glycine (B1666218) or D-serine) to its receptor complex leads to the opening of the ion channel, allowing the influx of Ca²⁺ and Na⁺ ions. This influx of calcium is a critical trigger for a wide range of intracellular signaling cascades. In research, NMDA is extensively used as a pharmacological tool to selectively activate NMDA receptors and study their physiological roles and downstream effects. The unique properties of the NMDA receptor, including its voltage-dependent block by Mg²⁺ and its requirement for a co-agonist, make it a key molecule in understanding complex neural processes.
| Receptor Component | Interaction with NMDA | Functional Consequence |
| Ligand-binding domain | NMDA binds as a specific agonist. | Induces a conformational change that leads to channel opening. |
| Ion channel | Allows passage of Ca²⁺ and Na⁺ upon opening. | Triggers intracellular signaling cascades. |
| Mg²⁺ binding site | Not directly an NMDA interaction site, but Mg²⁺ blocks the channel in a voltage-dependent manner, which is relieved upon depolarization, allowing NMDA-gated ion flow. | Confers the property of a "coincidence detector" to the receptor. |
Microbial Metabolism and Environmental Significance
The role of this compound in microbial metabolism is an emerging area of interest, with potential implications for understanding microbial physiology and the biogeochemical cycling of nitrogen and carbon.
Dimethyl Aspartate in Bacterial Metabolic Pathways
While the metabolism of D-aspartate is known in several bacterial species, the specific pathways for the degradation of dimethyl aspartate are less well-defined. Bacteria are known to possess diverse enzymatic capabilities for the catabolism of N-methylated amino acids. nih.gov The degradation of such compounds often involves demethylation as an initial step.
In the context of dimethyl aspartate (NMDA), it is plausible that bacteria capable of utilizing it as a carbon or nitrogen source would possess an N-methyl-D-aspartate demethylase or oxidase to remove the methyl group, yielding D-aspartate. Subsequently, the D-aspartate could enter established metabolic pathways. For instance, a racemase could convert D-aspartate to L-aspartate, which can then be deaminated by aspartate ammonia-lyase to fumarate (B1241708), an intermediate of the citric acid cycle. Alternatively, transaminases could convert L-aspartate to oxaloacetate, another citric acid cycle intermediate. Research into bacterial strains capable of degrading microcystin, a toxin containing amino acid derivatives, has revealed the presence of enzymes that can act on a variety of amino acid-containing compounds, suggesting that some bacteria may have the enzymatic machinery to process dimethyl aspartate. mdpi.com
Role in Sulfur Cycle (e.g., Dimethyl Sulfide (B99878) Production)
The marine sulfur cycle is a critical biogeochemical process with significant environmental implications, particularly through the production of dimethyl sulfide (DMS). DMS is a volatile sulfur compound that, upon release into the atmosphere, can influence cloud formation and climate. The primary and well-established precursor to DMS in the marine environment is dimethylsulfoniopropionate (DMSP).
DMSP is an organosulfur compound produced in large quantities by marine phytoplankton and bacteria. It serves various physiological roles for these organisms, including as an osmolyte, cryoprotectant, and antioxidant. The enzymatic cleavage of DMSP by DMSP lyases, found in various marine microorganisms, leads to the formation of DMS and acrylate. This pathway is considered the dominant source of DMS in the oceans.
A thorough review of the scientific literature does not reveal a direct role for this compound in the marine sulfur cycle or in the production of dimethyl sulfide. The established biochemical pathways for DMS formation center around the metabolism of DMSP. While marine microorganisms metabolize a wide array of organic compounds, and aspartate is a fundamental amino acid in cellular metabolism, a direct link between dimethylated forms of aspartic acid and the production of DMS has not been documented in the researched scientific literature. The metabolism of sulfur-containing amino acids, such as methionine and cysteine, is integral to the broader sulfur cycle in marine and terrestrial environments, leading to the formation of various thiols and other sulfur compounds. However, the involvement of this compound in these specific pathways, particularly in relation to DMS production, is not supported by current research findings.
Therefore, the role of this compound in the sulfur cycle, specifically in the context of dimethyl sulfide production, remains unsubstantiated in the existing scientific literature. The focus of research on biogenic DMS production continues to be on the synthesis and degradation of DMSP by marine biota.
Peptide and Protein Chemistry Applications
Aspartic acid and its derivatives are fundamental components in the field of peptide and protein chemistry. The incorporation of these molecules into peptide chains, however, presents unique challenges and opportunities for creating novel functionalities.
The use of aspartic acid derivatives as building blocks in solid-phase peptide synthesis (SPPS) is a common practice. However, a significant and persistent challenge is the formation of aspartimide, an undesired cyclic imide side product. This side reaction can occur under both acidic and basic conditions commonly used in SPPS, particularly during the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible. The formation of the aspartimide intermediate can lead to a mixture of products, including the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and racemization at the α-carbon of the aspartic acid residue.
To mitigate aspartimide formation, various strategies have been developed, primarily focusing on the use of specific protecting groups for the β-carboxyl group of the aspartic acid residue. While a simple methyl or dimethyl ester of aspartic acid is not typically used as a standard building block due to its lability and potential for side reactions, more sterically hindered or specially designed protecting groups are employed. One such group is the 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (Dmab) group. The Dmab ester of aspartic acid has been investigated as a side-chain protecting group to minimize aspartimide formation. However, studies have shown that even with such modifications, the propensity for this side reaction can remain high depending on the peptide sequence and reaction conditions.
The table below summarizes some protecting groups and strategies used to address aspartimide formation during peptide synthesis.
| Strategy/Protecting Group | Description | Effectiveness in Preventing Aspartimide Formation |
| Sterically Hindered Esters (e.g., OtBu, OMpe, OChp) | These groups physically block the approach of the backbone amide nitrogen to the side-chain carbonyl, thus reducing the rate of cyclization. | Generally effective, but can be bulky and may lower coupling efficiency. |
| Backbone Protection (e.g., Dmb, Hmb) | A protecting group is temporarily attached to the backbone amide nitrogen preceding the aspartic acid residue, preventing it from attacking the side chain. | Highly effective in preventing aspartimide formation. |
| Modified Deprotection Conditions | Using additives like acids (e.g., formic acid, acetic acid) in the piperidine (B6355638) solution for Fmoc removal can suppress the basicity and reduce the rate of aspartimide formation. | Can be effective but may require optimization for different sequences. |
| Dmab (dimethyl-containing) Group | A specialized protecting group for the aspartic acid side chain. | Variable effectiveness; can still lead to significant aspartimide formation in susceptible sequences. |
The functionalization of peptides and proteins with specific chemical moieties is a powerful tool for modifying their biological activity, stability, and pharmacokinetic properties. While the direct incorporation of a "dimethyl aspartate" residue as a single building block is not a standard procedure, the introduction of dimethyl groups to aspartate residues or other parts of a peptide is a relevant concept.
A common method for functionalizing peptides is through post-translational modifications (PTMs), which can be either naturally occurring or synthetically introduced. One such modification is dimethylation , which typically occurs on the primary amines of a peptide, namely the N-terminus and the ε-amino group of lysine (B10760008) residues. This modification is achieved through reductive amination using formaldehyde (B43269) and a reducing agent.
Peptide dimethylation is widely used in quantitative proteomics. By using isotopically labeled formaldehyde (e.g., containing deuterium (B1214612) or carbon-13), different peptide samples can be "tagged" with light or heavy dimethyl groups. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of the light and heavy labeled peptides can be accurately quantified, providing a measure of the relative protein abundance in the original samples.
Although this process does not involve the addition of a dimethyl aspartate moiety, it results in the functionalization of the peptide with dimethylamino groups. This modification can influence the peptide's properties in several ways:
Enhanced Ionization Efficiency: In mass spectrometry, dimethylated peptides often exhibit improved ionization efficiency, leading to better detection and quantification.
Altered Biological Activity: The modification of N-terminal or lysine residues can impact the biological activity of a peptide by altering its binding to receptors or other interacting partners.
The table below outlines key aspects of peptide dimethylation.
| Feature | Description |
| Target Residues | N-terminus and ε-amino group of Lysine. |
| Chemical Reaction | Reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride). |
| Primary Application | Quantitative proteomics (stable isotope labeling). |
| Effects on Peptide Properties | Increased basicity, enhanced mass spectrometry signal, potential alteration of biological activity. |
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The classical synthesis of dimethyl aspartate involves the Fischer esterification of aspartic acid with methanol (B129727) in the presence of a strong acid catalyst. While effective, this method aligns with traditional chemical processes that are often energy-intensive and can generate significant waste. Future research is focused on developing synthetic routes that are more efficient, sustainable, and aligned with the principles of green chemistry.
Another promising direction is the adoption of continuous flow chemistry. Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters, which can lead to higher yields, reduced reaction times, and improved safety. Integrating these systems with heterogeneous catalysts could enable the development of a highly efficient and easily scalable process for dimethyl aspartate production. The potential benefits of such systems are summarized in the table below.
| Parameter | Traditional Batch Synthesis (Fischer Esterification) | Future Green Synthesis (e.g., Flow Chemistry with DMC) |
|---|---|---|
| Reagents | Aspartic Acid, Excess Methanol, Strong Acid (e.g., H₂SO₄) | Aspartic Acid, Dimethyl Carbonate (DMC) |
| Catalyst | Homogeneous (strong acid) | Heterogeneous (recyclable solid acid/base) |
| Solvent | Methanol (serves as reagent and solvent) | Potentially solvent-free or green solvents (e.g., supercritical CO₂) |
| Waste Profile | Acidic waste, requires neutralization | Minimal waste, recyclable catalyst |
| Efficiency & Scalability | Moderate, challenges in scaling | High throughput, enhanced safety, easily scalable |
Exploration of New Biocatalytic Systems for Stereoselective Production
The stereochemistry of dimethyl aspartate is crucial for its application in pharmaceuticals and as a chiral building block. Biocatalysis offers an unparalleled advantage in producing enantiomerically pure compounds under mild, environmentally friendly conditions. Research in this area is advancing on two main fronts: enzymatic resolution of racemic mixtures and direct asymmetric synthesis.
Lipases have shown significant promise for the kinetic resolution of racemic dimethyl aspartate. Enzymes such as Candida antarctica lipase (B570770) B can enantioselectively catalyze the hydrolysis or alcoholysis of one enantiomer's ester groups, leaving the other enantiomer untouched. This allows for the separation of D- and L-dimethyl aspartate with high enantiomeric excess.
For direct asymmetric synthesis, the focus is on enzymes that can construct the chiral center of the aspartic acid backbone. While not directly producing the dimethyl ester, enzymes like aspartate ammonia (B1221849) lyase and various transaminases are being explored for the stereoselective synthesis of L- or D-aspartic acid from achiral precursors. nih.govnih.govtandfonline.com Aspartate transaminase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the reversible transfer of an amino group to α-ketoglutarate, a critical reaction in amino acid metabolism that can be harnessed for synthesis. wikipedia.org The resulting enantiopure aspartic acid can then be esterified to yield the desired stereoisomer of dimethyl aspartate. The development of novel or engineered enzymes with tailored substrate specificities and enhanced stability is a key objective for future research.
| Strategy | Enzyme Class | Principle | Potential Outcome |
|---|---|---|---|
| Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | Enantioselective hydrolysis/alcoholysis of a racemic ester mixture | Enantiopure D- or L-Dimethyl Aspartate |
| Asymmetric Synthesis | Lyases (e.g., Aspartate Ammonia Lyase) | Stereoselective addition of an amine to a C=C bond | Enantiopure Aspartic Acid (precursor) |
| Asymmetric Synthesis | Transaminases (e.g., Aspartate Transaminase) | Stereoselective transfer of an amino group to a keto-acid | Enantiopure Aspartic Acid (precursor) |
Elucidation of Complex Biological Signaling Pathways Involving Dimethyl Aspartate
While dimethyl aspartate itself is not known to be a primary signaling molecule, its biological relevance likely stems from its role as a prodrug or metabolic precursor to aspartic acid. nih.gov Upon administration, esterases in the body can hydrolyze the methyl ester groups to release L-aspartate or D-aspartate, both of which are biologically active. Future research will focus on understanding this metabolic conversion and the subsequent engagement of the released aspartate with biological signaling pathways.
L-aspartate is a well-known excitatory neurotransmitter that acts on N-methyl-D-aspartate (NMDA) receptors, although less potently than glutamate (B1630785). D-aspartate, once thought to be rare in mammals, is now recognized as an important endogenous neuromodulator and endocrine signaling molecule. nih.govmdpi.com It is found in significant concentrations in the brain and endocrine glands and plays a role in synaptic plasticity, hormone regulation, and reproductive processes. nih.govmdpi.com D-aspartate acts as a potent agonist at the glutamate-binding site of NMDA receptors. nih.gov
Therefore, the elucidation of pathways involving dimethyl aspartate will require a multi-faceted approach:
Pharmacokinetic Studies: Determining the rate and location of in vivo hydrolysis of dimethyl aspartate to aspartic acid.
Transporter Interactions: Investigating whether the esterified form can interact with amino acid transporters differently than its parent molecule, potentially altering its biodistribution.
Downstream Signaling: Characterizing the specific downstream effects following the release of L- or D-aspartate in target tissues, such as the activation of NMDA receptors and subsequent calcium influx and kinase cascades. nih.govscispace.com
Application of Advanced Computational Methods for Deeper Mechanistic Understanding
Advanced computational methods are becoming indispensable tools for accelerating research and providing deep mechanistic insights at the molecular level. For dimethyl aspartic acid, these methods can be applied to understand and optimize its synthesis, enzymatic manipulation, and biological interactions.
Molecular Docking: This technique can be used to predict how dimethyl aspartate or its precursors bind to the active site of an enzyme. nih.gov For instance, docking studies could help in screening libraries of engineered lipases or transaminases to identify candidates with the highest affinity and desired stereoselectivity for producing enantiopure dimethyl aspartate. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of molecular interactions over time. acs.orgfrontiersin.org This is particularly useful for studying the conformational changes in an enzyme, like a lipase, upon binding dimethyl aspartate in different solvent environments. acs.orgfrontiersin.org Understanding how the enzyme's structure fluctuates can guide efforts to engineer more stable and efficient biocatalysts. nih.govresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): For a detailed understanding of reaction mechanisms, QM/MM methods are employed. These hybrid methods treat the reactive center of a molecule (e.g., the bonds being formed or broken) with high-level quantum mechanics, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics. This approach can be used to model the transition states of both chemical esterification and enzymatic catalysis, revealing the precise energetic barriers and the roles of specific amino acid residues in the catalytic process. nih.gov
Integration of this compound into Novel Biomaterials and Functional Molecules
One of the most exciting future directions for this compound is its use as a versatile building block for creating advanced materials and complex functional molecules.
In the realm of biomaterials, dimethyl aspartate is a key precursor for the synthesis of polyaspartic acid (PASA), a biodegradable and water-soluble polymer with applications ranging from anti-scaling agents to drug delivery systems. wikipedia.orgfrontiersin.orgmdpi.com The polymerization of aspartic acid esters allows for greater control over the resulting polymer's structure compared to the thermal polymerization of aspartic acid itself. wikipedia.orgnih.gov This control enables the synthesis of linear, enantiopure polymers with defined linkages (α or β), which is critical for creating materials with tailored properties, such as specific degradation rates or drug-loading capacities. nih.gov Protease-catalyzed oligomerization of aspartate diesters has been shown to be an efficient and sustainable route to well-defined oligo-aspartates. nih.gov
Dimethyl aspartate also serves as a crucial component in the synthesis of functional molecules, particularly peptides. In solid-phase peptide synthesis (SPPS), the carboxyl groups of aspartic acid must be protected to prevent unwanted side reactions, most notably the formation of aspartimide. nih.govresearchgate.net The methyl esters of dimethyl aspartate serve this protective role, allowing the aspartic acid residue to be incorporated cleanly into a growing peptide chain.
Furthermore, the bifunctional nature of dimethyl aspartate makes it an ideal starting point for more complex molecular architectures. For example, it has been used as the core of a polymerizable dendrimer that was subsequently used to form a macrocycle, demonstrating its utility in constructing intricate, high-value molecules. tandfonline.com
Q & A
Q. What experimental evidence supports the hypothesis that this compound modulates glutamate receptor activity in synaptic transmission?
- Methodological Answer : Use patch-clamp electrophysiology on neuronal cultures to measure ion currents. Pair with fluorescence imaging (Ca²⁺ indicators) to correlate receptor activation. Validate findings with knockout models (e.g., CRISPR-Cas9) and competitive inhibition assays using NMDA receptor antagonists .
Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and metabolism differences. Validate with microdialysis in live subjects and compare with in vitro hepatocyte clearance assays. Adjust for protein binding using equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
